Chorionic gonadotropin B-subunit fragment T 109-119 amide is a peptide derived from the human chorionic gonadotropin hormone, specifically from its beta subunit. This fragment consists of amino acids 109 to 119 of the beta subunit and plays a significant role in various biological processes. The peptide is notable for its potential applications in cancer research and immunotherapy, as it has been linked to the expression of chorionic gonadotropin in various cancer types.
Chorionic gonadotropin is primarily produced by the placenta during pregnancy. The beta subunit is one of its two subunits, the other being the alpha subunit. The specific fragment T 109-119 amide can be synthesized through chemical methods or extracted from biological sources, although synthesis is more common for research purposes.
Chorionic gonadotropin B-subunit fragment T 109-119 amide is classified as a peptide hormone fragment. It falls under the category of glycoproteins, which are proteins that have carbohydrate groups attached to them. This fragment is particularly relevant in endocrinology and oncology due to its association with reproductive functions and tumor biology.
The synthesis of Chorionic gonadotropin B-subunit fragment T 109-119 amide can be achieved through solid-phase peptide synthesis (SPPS). This method involves sequentially adding protected amino acids to a growing peptide chain anchored on a solid support.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques like mass spectrometry and HPLC are employed to confirm the identity and purity of the synthesized peptide.
The molecular structure of Chorionic gonadotropin B-subunit fragment T 109-119 amide can be represented as follows:
The exact mass of the fragment is reported as 1268.509 g/mol, indicating a precise molecular composition that is critical for its biological activity and interactions with receptors.
Chorionic gonadotropin B-subunit fragment T 109-119 amide can participate in various biochemical reactions, primarily involving receptor binding and signal transduction pathways associated with hormone activity.
Understanding these reactions requires knowledge of receptor pharmacology and biochemistry, particularly how peptides interact with cellular membranes and intracellular signaling pathways.
The mechanism of action for Chorionic gonadotropin B-subunit fragment T 109-119 amide involves:
Research indicates that fragments like T 109-119 may elicit immune responses that could be harnessed for therapeutic purposes, particularly in cancer immunotherapy where targeting tumor-associated antigens can enhance treatment efficacy.
Relevant data regarding stability and reactivity can guide researchers in storage and handling protocols for effective use in laboratory settings.
Chorionic gonadotropin B-subunit fragment T 109-119 amide has several applications in scientific research:
Chorionic gonadotropin beta-subunit fragment 109-119 amide (hCG-β(109-119)-NH2) is an 11-amino acid peptide derived from the carboxyl-terminal peptide (CTP) region of human chorionic gonadotropin's β-subunit. Its primary sequence is Thr-Cys-Asp-Asp-Pro-Arg-Phe-Gln-Asp-Ser-Ser-NH2, with the C-terminal amidation replacing the free carboxylic acid group of Ser-119 [3] [5]. The amidation enhances metabolic stability by reducing susceptibility to carboxypeptidases [5].
Table 1: Amino Acid Composition of hCG-β(109-119)-NH2
Position | 109 | 110 | 111 | 112 | 113 | 114 | 115 | 116 | 117 | 118 | 119 |
---|---|---|---|---|---|---|---|---|---|---|---|
Residue | Thr | Cys | Asp | Asp | Pro | Arg | Phe | Gln | Asp | Ser | Ser-NH2 |
Molecular Formula | C4H9NO2 | C3H7NO2S | C4H7NO4 | C4H7NO4 | C5H9NO2 | C6H14N4O2 | C9H11NO2 | C5H10N2O3 | C4H7NO4 | C3H7NO3 | C3H6N2O2 |
Atomic Contribution | C51H76N16O21S (Total) | [3] [5] |
Table 2: Post-Translational Modification Potential
Modification Type | Residues in Fragment | Present? | Biological Relevance |
---|---|---|---|
O-glycosylation | Ser-118, Ser-119 | No | Core sites begin at Ser-121 in full hCG-β |
Sulfation | None (No Tyr) | No | Characteristic of pituitary hCG-S isoforms |
C-terminal Amidation | Ser-119 | Yes | Enhances proteolytic stability |
Disulfide Bond | Cys-110 | Possible* | Links to Cys-72 in native hCG |
*Fragment isolated without disulfide partners [4] [5]
No high-resolution X-ray crystallography or NMR data exists specifically for hCG-β(109-119)-NH2, as its isolation from larger hCG-β fragments complicates crystallization [2]. However, studies of homologous CTP regions suggest conformational flexibility dominated by:
Biophysical analyses (CD spectroscopy) of synthetic peptides indicate this fragment adopts random coil structures in physiological buffers but may form transient β-turns in hydrophobic environments mimicking membrane interfaces [3].
Table 3: hCG-β vs. LH-β Structural Homology (Residues 109–119)
Feature | hCG-β(109-119)-NH2 | LH-β | Biological Implication |
---|---|---|---|
Sequence | TCDDPRFQDSS-NH2 | TCVR (109-112) | LH lacks CTP extension |
C-terminal Structure | Amidated | Free carboxylic acid | hCG stabilization |
Glycosylation Sites | None in fragment | Absent | N/A |
Receptor Binding Role | Indirect (half-life modulation) | Direct LHCGR contact | hCG’s prolonged activity |
Immunogenicity | Epitope for hCG-specific antibodies | Non-reactive | Pregnancy test specificity [2] [4] [6] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7